N-tert-Butyloxycarbonyl Silodosin

Übersicht

Beschreibung

N-tert-Butyloxycarbonyl Silodosin is a derivative of Silodosin, an α1a-adrenoceptor antagonist used primarily in the treatment of benign prostatic hyperplasia. The addition of the N-tert-Butyloxycarbonyl group serves as a protective group for the amine functionality, enhancing the compound’s stability and facilitating its use in various synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl Silodosin typically involves the protection of the amine group in Silodosin using di-tert-butyl dicarbonate. This reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine as a base. The reaction is usually performed in an organic solvent such as acetonitrile or tetrahydrofuran at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-Butyloxycarbonyl Silodosin undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the N-tert-Butyloxycarbonyl group is a common reaction, typically achieved using strong acids such as trifluoroacetic acid or hydrochloric acid in organic solvents.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the protected amine group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for deprotection.

Major Products Formed

The major products formed from these reactions include the deprotected Silodosin and various substituted derivatives, depending on the nucleophiles used in the substitution reactions .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Intermediate Role

N-tert-Butyloxycarbonyl Silodosin serves as an important intermediate in the synthesis of Silodosin N-Oxide, which is a metabolite of Silodosin. The synthesis of this compound involves various chemical reactions that enhance the pharmacological properties of the final product. The compound's protective group (tert-butyloxycarbonyl) allows for selective reactions that can lead to the formation of more complex structures necessary for therapeutic efficacy .

Table 1: Synthesis Pathways of this compound

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Coupling | Iodoindoline | Formation of indoline structure |

| 2 | Reductive Decarboxylation | NiI2, Zn | Formation of this compound |

| 3 | Functionalization | Various amines | Synthesis of final drug compound |

Pharmacological Applications

The pharmacological evaluation of this compound has shown promising results in addressing BPH and LUTS. Research indicates that compounds derived from Silodosin exhibit selective antagonism at α1A and α1D adrenergic receptors, which are implicated in urinary function. This selectivity helps minimize side effects typically associated with non-selective α1-antagonists, such as hypotension .

Case Studies:

- Study on Uroselectivity: A study evaluated the uroselective profile of various silodosin derivatives, including this compound. The results indicated that these compounds effectively relieved urinary symptoms without significantly affecting blood pressure in normotensive rats .

- Comparative Analysis with Tamsulosin: In another study, this compound was compared with tamsulosin regarding metabolic stability and efficacy. Both compounds displayed favorable profiles, but this compound showed enhanced selectivity for α1A receptors .

Future Directions and Research Insights

The ongoing research into this compound focuses on optimizing its synthesis and exploring its potential derivatives for improved therapeutic outcomes. The development of novel synthetic routes that reduce the number of steps and increase yield is a key area of interest. Furthermore, understanding the metabolic pathways of its derivatives can provide insights into their pharmacokinetics and long-term safety profiles.

Wirkmechanismus

The mechanism of action of N-tert-Butyloxycarbonyl Silodosin involves its role as a protective group for the amine functionality in Silodosin. The N-tert-Butyloxycarbonyl group stabilizes the compound, allowing it to undergo various synthetic transformations without degradation. Upon deprotection, Silodosin exerts its effects by selectively antagonizing α1a-adrenoceptors, leading to the relaxation of smooth muscle in the prostate and bladder neck .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-tert-Butyloxycarbonyl Tamsulosin: Another α1a-adrenoceptor antagonist with a similar protective group.

N-tert-Butyloxycarbonyl Alfuzosin: Used in the treatment of benign prostatic hyperplasia with a similar protective group.

Uniqueness

N-tert-Butyloxycarbonyl Silodosin is unique due to its high selectivity for α1a-adrenoceptors, which minimizes side effects compared to other α1-adrenoceptor antagonists. The presence of the N-tert-Butyloxycarbonyl group enhances its stability and facilitates its use in synthetic applications .

Biologische Aktivität

N-tert-Butyloxycarbonyl Silodosin, a derivative of Silodosin, is notable for its biological activity primarily as an alpha-1A adrenergic receptor antagonist. This article delves into its synthesis, pharmacological properties, and clinical implications, supported by research findings and case studies.

Silodosin is primarily used for treating lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). It selectively targets the alpha-1A adrenergic receptor subtype, which is predominantly found in the prostate and bladder neck, leading to smooth muscle relaxation and improved urinary flow. The introduction of the N-tert-butoxycarbonyl (N-Boc) group enhances its pharmacokinetic profile by improving solubility and stability.

2. Synthesis and Properties

The synthesis of this compound involves the protection of the amine group with a Boc group, enhancing the compound's stability during chemical reactions. The N-Boc group can be removed under mild conditions, allowing for further functionalization if needed.

Table 1: Comparison of Silodosin and this compound

| Property | Silodosin | This compound |

|---|---|---|

| Molecular Weight | 408.5 g/mol | 446.6 g/mol |

| Solubility | Moderate | Enhanced due to N-Boc protection |

| Selectivity for α1A Receptor | High | High |

| Clinical Use | LUTS/BPH | Potentially similar |

This compound acts as a selective antagonist at the alpha-1A adrenergic receptors. This selectivity minimizes side effects commonly associated with non-selective alpha blockers, such as hypotension or dizziness.

3.2 Pharmacological Studies

Research indicates that this compound demonstrates significant efficacy in reducing symptom scores in patients with LUTS.

- Case Study : In a randomized controlled trial involving 457 men aged over 50, those treated with Silodosin showed a substantial reduction in the International Prostate Symptom Score (IPSS) compared to placebo (-8.3 vs -5.3) after 12 weeks of treatment .

3.3 Safety Profile

The safety profile of this compound is comparable to that of standard treatments like tamsulosin, with adverse effects primarily including abnormal ejaculation (22.3% incidence) . Importantly, the incidence of orthostatic hypotension remains low.

4. Comparative Efficacy

In comparative studies against other alpha blockers:

- Tamsulosin : While both drugs are effective, Silodosin has shown a more rapid onset of action in improving urinary flow rates .

- Other Alpha Blockers : A meta-analysis indicated that Silodosin provides superior symptom relief compared to other agents like alfuzosin and doxazosin .

5. Conclusion and Future Directions

This compound represents a promising agent in the management of LUTS associated with BPH due to its targeted action and favorable safety profile. Future research should focus on long-term outcomes and potential applications in other urological disorders.

6. References

Eigenschaften

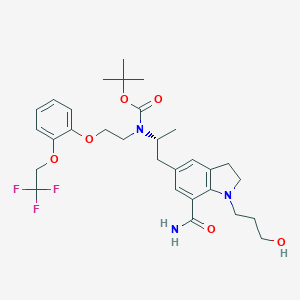

IUPAC Name |

tert-butyl N-[(2R)-1-[7-carbamoyl-1-(3-hydroxypropyl)-2,3-dihydroindol-5-yl]propan-2-yl]-N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40F3N3O6/c1-20(16-21-17-22-10-12-35(11-7-14-37)26(22)23(18-21)27(34)38)36(28(39)42-29(2,3)4)13-15-40-24-8-5-6-9-25(24)41-19-30(31,32)33/h5-6,8-9,17-18,20,37H,7,10-16,19H2,1-4H3,(H2,34,38)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPCPLUGJAGRLM-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.